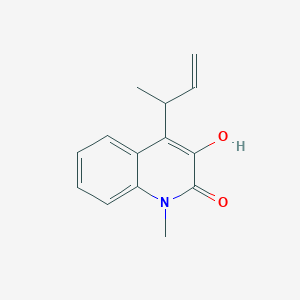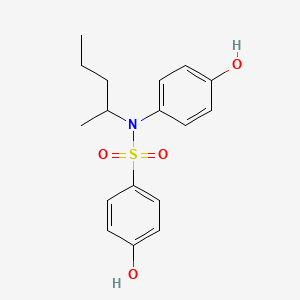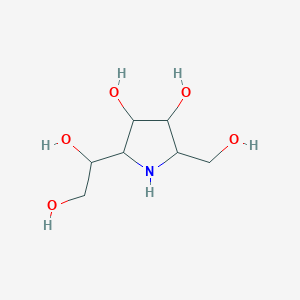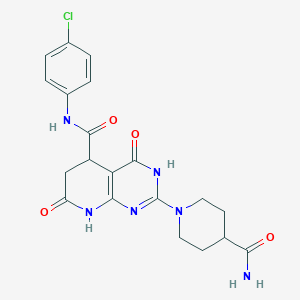![molecular formula C18H11ClTe B12625468 2-[(4-Chlorophenyl)ethynyl]-5-phenyltellurophene CAS No. 920977-38-4](/img/structure/B12625468.png)
2-[(4-Chlorophenyl)ethynyl]-5-phenyltellurophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Chlorophenyl)ethynyl]-5-phenyltellurophene: is a chemical compound that belongs to the class of organotellurium compounds It features a tellurophene ring substituted with a 4-chlorophenyl ethynyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)ethynyl]-5-phenyltellurophene typically involves the following steps:
Formation of the Tellurophene Ring: The tellurophene ring can be synthesized through a cyclization reaction involving tellurium and appropriate organic precursors.
Substitution Reactions: The 4-chlorophenyl ethynyl group and the phenyl group are introduced through substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling tellurium compounds.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)ethynyl]-5-phenyltellurophene can undergo various types of chemical reactions, including:
Oxidation: The tellurium atom in the compound can be oxidized to form tellurium oxides.
Reduction: Reduction reactions can convert the tellurium atom to lower oxidation states.
Substitution: The phenyl and 4-chlorophenyl ethynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Palladium catalysts and boron reagents are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium oxides, while substitution reactions can produce a variety of functionalized tellurophene derivatives.
Scientific Research Applications
2-[(4-Chlorophenyl)ethynyl]-5-phenyltellurophene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organotellurium compounds.
Biology: The compound’s unique properties make it a candidate for studying biological interactions involving tellurium.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment due to the biological activity of tellurium compounds.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)ethynyl]-5-phenyltellurophene involves its interaction with molecular targets and pathways in biological systems. The tellurium atom can form bonds with various biomolecules, potentially disrupting normal cellular functions. This can lead to effects such as inhibition of enzyme activity or induction of oxidative stress.
Comparison with Similar Compounds
Similar Compounds
2-[(4-Chlorophenyl)ethynyl]-5-fluorobenzaldehyde: A similar compound with a fluorine atom instead of tellurium.
5-[(4-Chlorophenyl)ethynyl]-2-pyridinecarbonitrile: Another related compound with a pyridine ring instead of tellurophene.
Uniqueness
2-[(4-Chlorophenyl)ethynyl]-5-phenyltellurophene is unique due to the presence of the tellurium atom, which imparts distinct chemical and biological properties compared to its sulfur and selenium analogs. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
920977-38-4 |
|---|---|
Molecular Formula |
C18H11ClTe |
Molecular Weight |
390.3 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)ethynyl]-5-phenyltellurophene |
InChI |
InChI=1S/C18H11ClTe/c19-16-9-6-14(7-10-16)8-11-17-12-13-18(20-17)15-4-2-1-3-5-15/h1-7,9-10,12-13H |
InChI Key |
MAXPUEGZWFWGIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C([Te]2)C#CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4'-Bromo-1-(2-hydroxyethoxy)[1,1'-biphenyl]-4(1H)-one](/img/structure/B12625390.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-[2-(methylsulfonyl)ethyl]-, ethyl ester](/img/structure/B12625391.png)
![(3aR,6aS)-5-(1,3-benzodioxol-5-yl)-1-(1H-indol-3-ylmethyl)-5'-nitrospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12625412.png)
![2-[(3aR,6aS)-5'-chloro-5-[(4-fluorophenyl)methyl]-7'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide](/img/structure/B12625414.png)
![4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(2-methoxyethyl)benzamide](/img/structure/B12625417.png)


![N-[(3-Ethoxy-4-hydroxyphenyl)methyl]urea](/img/structure/B12625430.png)


![3-phenyl-2-[4-[[4-[5-(2-pyridinyl)-1H-1,2,4-triazol-3-yl]-1-piperidinyl]methyl]phenyl]-1,6-Naphthyridin-5(6H)-one hydrochloride](/img/structure/B12625451.png)
![9-Chloro-3-ethyl-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12625457.png)


